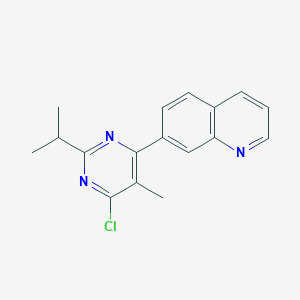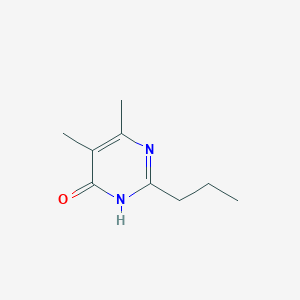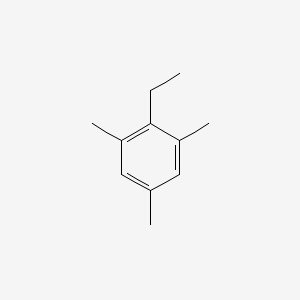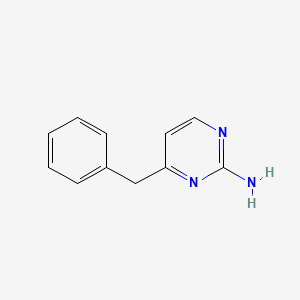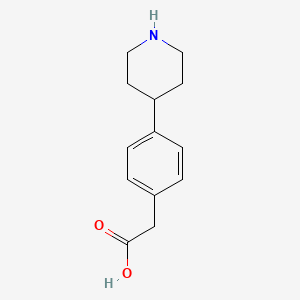
2-(4-(Piperidin-4-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Piperidin-4-yl)phenyl)acetic acid is a chemical compound known for its utility in various scientific and industrial applications. It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid typically involves the coupling of a piperidine derivative with a phenylacetic acid derivative. One common method includes the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-4-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-(4-(Piperidin-4-yl)phenyl)acetic acid has a wide range of applications in scientific research, including:
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-4-yl)phenyl)acetic acid involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The piperidine moiety in this compound helps to position the target protein and the E3 ligase in close proximity, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation.
Comparison with Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)acetic acid can be compared with other similar compounds, such as:
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound also serves as a semi-flexible linker in PROTAC development but includes a tert-butoxycarbonyl protecting group.
2-(2-(Piperidin-4-yl)phenyl)acetic acid: Another 4-aryl piperidine used in PROTAC development, differing in the position of the piperidine ring.
The uniqueness of this compound lies in its specific structure, which provides an optimal balance of flexibility and rigidity, making it particularly effective in the formation of ternary complexes for targeted protein degradation.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(4-piperidin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-9H2,(H,15,16) |
InChI Key |
NNEMFYBBDQWTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


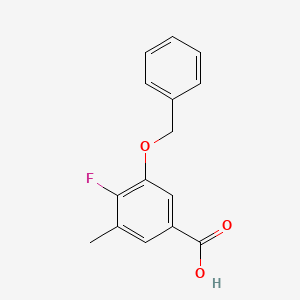
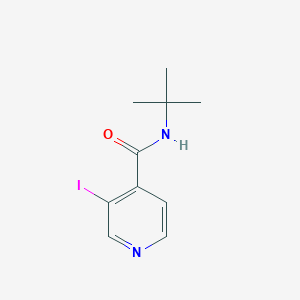
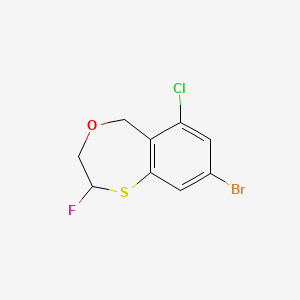
![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
![[4-[[2-[[2-[3-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13894751.png)
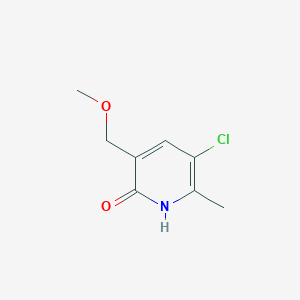
![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)

![2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B13894768.png)
